molecular formula C14H20O8S B1615047 Methyl 6-o-tosyl-alpha-d-glucopyranoside CAS No. 6619-09-6

Methyl 6-o-tosyl-alpha-d-glucopyranoside

Cat. No.: B1615047
CAS No.: 6619-09-6
M. Wt: 348.37 g/mol
InChI Key: DBMMVDKCWRGJEG-UHFFFAOYSA-N
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Description

Contextual Significance within Glycoscience Research and Glycotechnology

In the expansive fields of glycoscience and glycotechnology, the ability to selectively modify carbohydrates is crucial for developing new materials and therapeutic agents. The C-6 position of glucosides is a frequent target for modification to create derivatives with novel properties. For instance, the parent compound, methyl α-D-glucopyranoside, serves as a substrate in enzymatic reactions to produce more complex oligosaccharides. nih.gov Similarly, modifications at this position can yield compounds with significant biological activity, such as the hepatoprotective effects observed in methyl 6-O-cinnamoyl-α-d-glucopyranoside. nih.gov

The synthesis of advanced materials, such as carbohydrate-based crown ethers used as catalysts in asymmetric synthesis, often begins with precursors like methyl 4,6-O-benzylidene-α-D-glucopyranoside. nih.govmdpi.com These precursors are used to control the reactivity of the different hydroxyl groups, allowing for specific modifications, including tosylation at the C-6 position, as part of a larger synthetic strategy. The selective activation provided by the tosyl group in compounds like methyl 6-O-tosyl-α-D-glucopyranoside is thus a fundamental tool, facilitating the creation of functional molecules for research and technological application.

Strategic Role as a Key Synthetic Intermediate in Monosaccharide Transformations

The primary strategic value of methyl 6-O-tosyl-α-D-glucopyranoside lies in its role as a versatile synthetic intermediate. The hydroxyl groups of a carbohydrate exhibit different levels of reactivity, with the primary hydroxyl at the C-6 position being the most accessible and reactive towards reagents like p-toluenesulfonyl chloride. acs.org This allows for selective tosylation at this site, even in the presence of other unprotected hydroxyl groups.

Once installed, the tosylate group can be displaced by a wide variety of nucleophiles in an S_N2-type reaction mechanism. nsf.gov This reaction is a reliable method for introducing new functional groups at the C-6 position. For example, halogeno sugar derivatives, which are versatile intermediates for preparing aminodeoxy, deoxy, and thio analogs of sugars, can be synthesized from such tosylated precursors. orgsyn.org Many of these resulting 6-substituted hexoses are components of antibiotics and other natural products. orgsyn.org

A specific example of its utility is the synthesis of Methyl 6-deoxy-6-diphenylphosphino-α-D-glucopyranoside. In this transformation, the tosylated glucopyranoside is treated with lithium diphenylphosphide. The diphenylphosphide anion acts as the nucleophile, displacing the tosylate group at the C-6 position to form a new carbon-phosphorus bond. researchgate.net This reaction highlights the compound's role in creating carbohydrate-phosphine ligands, which have applications in catalysis.

Table 1: Synthesis of a Phosphine (B1218219) Derivative from a Tosylated Intermediate researchgate.net
Starting MaterialReagentProductReaction Type
Methyl 6-p-toluenesulfonyl-2,3,4-tris-O-trimethylsilyl-α-D-glucopyranosideLithium diphenylphosphide (LiPPh₂)Methyl 6-deoxy-6-diphenylphosphino-α-D-glucopyranoside (after deprotection)Nucleophilic Substitution (C-O bond cleavage)

Overview of its Contribution to Advanced Organic Synthesis Methodologies

Methyl 6-O-tosyl-α-D-glucopyranoside and its protected analogues have been instrumental in the study and development of advanced organic synthesis methodologies. The compound provides a model system for investigating reaction mechanisms and selectivity. Research has shown that the reaction outcome of tosylated intermediates can be highly dependent on the reaction conditions. researchgate.net

For instance, when methyl 6-p-toluenesulfonyl-2,3,4-tris-O-trimethylsilyl-α-D-glucopyranoside is reacted with lithium diphenylphosphide, the cleavage site is temperature-dependent. At lower temperatures, the reaction proceeds via S-O bond cleavage, resulting in the removal of the tosyl group and regeneration of the hydroxyl group. However, at elevated temperatures, the desired C-O bond cleavage occurs, leading to the formation of the phosphine product. researchgate.net This finding demonstrates how the intermediate can be used to probe and control reaction pathways, a key aspect of developing sophisticated synthetic methodologies.

Furthermore, the chemistry surrounding this compound is deeply integrated with the use of protecting groups, a cornerstone of modern organic synthesis. The preparation of the target compound often starts from methyl 4,6-O-benzylidene-α-D-glucopyranoside, where the C-4 and C-6 hydroxyls are protected as an acetal (B89532). mdpi.comorgsyn.org Subsequent manipulation of the remaining hydroxyls, followed by the strategic deprotection and tosylation of the C-6 hydroxyl, showcases the intricate, multi-step synthetic planning required in carbohydrate chemistry. The Hanessian–Hullar reaction, which involves the ring-opening of benzylidene acetals to give O-benzoylated bromohydrins, is another advanced synthetic method frequently employed in this context. orgsyn.org

Table 2: Temperature-Dependent Cleavage of a Tosylated Glucoside Intermediate researchgate.net
Reaction TemperatureSolventPredominant Cleavage ModeResulting Product Type
Room Temperature and belowNot specifiedS-O CleavageDesulfonated alcohol
60°CTHFC-O CleavageC-6 substituted product (phosphine)
35°CDiethyl etherC-O CleavageC-6 substituted product (phosphine)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)21-7-10-11(15)12(16)13(17)14(20-2)22-10/h3-6,10-17H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMMVDKCWRGJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305312
Record name Methyl 6-O-(4-methylbenzene-1-sulfonyl)hexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6619-09-6
Record name NSC170172
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-O-(4-methylbenzene-1-sulfonyl)hexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for Methyl 6 O Tosyl α D Glucopyranoside

Regioselective Tosylation Strategies for Methyl α-D-Glucopyranoside

The regioselective tosylation of the C-6 hydroxyl group in methyl α-D-glucopyranoside is achievable through several strategic approaches, ranging from direct methods under controlled conditions to the use of protecting groups and activating intermediates.

The most straightforward method for preparing Methyl 6-O-tosyl-α-D-glucopyranoside involves the direct reaction of methyl α-D-glucopyranoside with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in a basic solvent, such as pyridine (B92270), which acts as both a solvent and an acid scavenger.

The primary hydroxyl group at the C-6 position is inherently more nucleophilic and less sterically hindered than the secondary hydroxyl groups at C-2, C-3, and C-4, allowing for preferential tosylation at this site. However, achieving high regioselectivity requires careful control of reaction conditions, including temperature, stoichiometry of reagents, and reaction time. Lowering the temperature generally enhances the selectivity for the primary position, as it minimizes the competing reactions at the secondary hydroxyls. Over-tosylation, leading to the formation of di- or tri-tosylated products, is a common side reaction that can be mitigated by using a slight excess of the glucopyranoside relative to the tosylating agent.

Parameter Condition Purpose
Reagent p-Toluenesulfonyl chloride (TsCl)Provides the tosyl group
Solvent PyridineActs as solvent and acid scavenger
Temperature Low (e.g., 0 °C to room temp.)Enhances regioselectivity for the C-6 position
Stoichiometry Controlled addition of TsClMinimizes over-tosylation

This interactive table summarizes typical conditions for the direct tosylation of methyl α-D-glucopyranoside.

A highly effective method for achieving regioselectivity in the acylation and alkylation of polyols, including glycosides, is through the use of organotin intermediates, specifically stannylene acetals. researchgate.netsci-hub.ru This strategy involves the reaction of methyl α-D-glucopyranoside with a dialkyltin oxide, most commonly dibutyltin (B87310) oxide (Bu₂SnO), in a solvent like methanol. This reaction forms a cyclic stannylene acetal (B89532) intermediate.

For methyl α-D-glucopyranoside, the stannylene acetal is believed to preferentially form across the C-4 and C-6 hydroxyl groups. Subsequent reaction with p-toluenesulfonyl chloride leads to highly regioselective tosylation at the C-6 position. researchgate.net The activation of the C-6 oxygen atom through its bond to the tin atom significantly enhances its nucleophilicity, directing the electrophilic attack of the tosyl group to this site. This method offers excellent yields and selectivity, although it raises concerns about potential contamination of the final product with toxic tin residues, which necessitates rigorous purification. researchgate.net The utility of stannylene acetals has been demonstrated for regioselective benzoylation and tosylation of various carbohydrates. sci-hub.ru

The use of activating reagents can enhance the efficiency of tosylation reactions. N-Tosylimidazole is one such reagent that can be employed for the tosylation of alcohols. In this context, N-tosylimidazole acts as a tosyl group donor. While specific documented applications for the direct synthesis of Methyl 6-O-tosyl-α-D-glucopyranoside are less common than direct tosylation with TsCl, the principle involves the in-situ formation of a more reactive intermediate. Further examples of regioselective benzoylations and tosylations have been reported using stannylene intermediates, highlighting the broad applicability of activation techniques. sci-hub.ru

Comparative Analysis of Synthetic Methodologies: Efficiency and Environmental Impact

The choice of synthetic methodology for preparing Methyl 6-O-tosyl-α-D-glucopyranoside depends on a balance of factors including yield, selectivity, cost, scalability, and environmental impact.

The selection of the solvent system is critical in directing the outcome of tosylation and related reactions. Pyridine is a conventional choice for direct tosylation due to its dual role as a solvent and base. However, its toxicity and unpleasant odor are significant drawbacks.

Method Solvent(s) Advantages Disadvantages
Direct Tosylation PyridineSimple, well-establishedToxic, unpleasant odor, requires careful temperature control
Stannylene Acetal Methanol, TolueneHigh regioselectivity, mild conditionsToxic tin reagents, requires rigorous purification
Solvent-Controlled THF, DMFCan offer high selectivity in related reactions nih.govLess established for direct tosylation of unprotected glucosides

This interactive table provides a comparative overview of solvent systems used in different tosylation strategies.

Catalysts can significantly improve the efficiency and selectivity of tosylation reactions. In the stannylene acetal method, dibutyltin oxide is not a true catalyst as it is used in stoichiometric amounts to form the intermediate. However, other catalytic systems have been shown to be effective in related carbohydrate modifications.

Chemical Reactivity and Mechanistic Investigations of Methyl 6 O Tosyl α D Glucopyranoside

Intramolecular Cyclization Pathways Leading to Anhydro Sugar Derivatives

One of the most significant reactions of methyl 6-O-tosyl-α-D-glucopyranoside is its conversion into bicyclic anhydro sugars. This intramolecular process involves a nucleophilic attack from one of the free hydroxyl groups on the pyranose ring onto the C-6 carbon, displacing the tosylate anion.

The formation of a new ether linkage between the C-3 hydroxyl and the C-6 carbon results in Methyl 3,6-Anhydro-α-D-Glucopyranoside. This reaction creates a stable, fused furan-pyran bicyclic system.

The intramolecular cyclization of methyl 6-O-tosyl-α-D-glucopyranoside to its 3,6-anhydro derivative can be effectively promoted by strong bases. rsc.org Classical methods employ reagents such as sodium hydroxide (B78521) or sodium methoxide (B1231860) in alcoholic solvents, often under reflux conditions. rsc.org The mechanism proceeds via a base-mediated deprotonation of the C-3 hydroxyl group, generating a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 attack at the C-6 position, displacing the tosylate leaving group to form the 3,6-anhydro ring.

While effective, these strongly basic conditions can sometimes be harsh, leading to decomposition or side reactions, which may lower the yield of the desired anhydro sugar.

A milder and often higher-yielding method for synthesizing 3,6-anhydro sugars involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govacs.org This approach is considered more environmentally friendly as it avoids the use of strong, corrosive bases. rsc.orgrsc.orgresearchgate.net Initial protocols used a large excess of TBAF, which could complicate product purification. rsc.org

More recent studies have optimized this process, demonstrating that the cyclization can be achieved with only a catalytic amount of TBAF (e.g., 0.1 equivalents) when used with a mild inorganic base, such as sodium carbonate (Na₂CO₃), as a co-catalyst. rsc.orgresearchgate.netresearchgate.netresearchgate.net In this catalytic cycle, the fluoride ion is believed to act as a base, deprotonating the C-3 hydroxyl group to initiate the cyclization. The hydrogen fluoride (HF) generated during the reaction is neutralized by the co-catalyst (Na₂CO₃), which regenerates the fluoride ion, allowing it to participate in further catalytic cycles. rsc.org This method is efficient and avoids the need to protect the hydroxyl groups at the C-2 and C-4 positions. researchgate.net

Table 1: Optimized Conditions for the Catalytic TBAF-Mediated Synthesis of Methyl 3,6-Anhydro-α-D-glucopyranoside rsc.orgresearchgate.net
EntryTBAF (equiv.)Base (equiv.)SolventTime (h)Yield (%)
11.2NoneDMF2452
20.1Na₂CO₃ (1.2)DMF392
30.1K₂CO₃ (1.2)DMF585
40.1NaHCO₃ (1.2)DMF885

The intramolecular formation of the 3,6-anhydro ring from methyl 6-O-tosyl-α-D-glucopyranoside proceeds through an SN2 mechanism, which involves a backside nucleophilic attack and a five-membered ring transition state, rather than a discrete carbocation intermediate. However, carbocation-like intermediates, specifically glycosyloxonium ions, are relevant in subsequent acid-catalyzed rearrangements of the resulting anhydro sugar. For instance, the conversion of methyl 3,6-anhydro-α-D-glucopyranoside into 1,4:3,6-dianhydro-α-D-glucopyranose (DGP) involves the formation of a glycosyloxonium ion intermediate that is stabilized by solvents like hexafluoroisopropanol (HFIP). rsc.orgresearchgate.netrsc.org This stabilization facilitates a further intramolecular cyclization involving the C-4 hydroxyl group. rsc.org

The formation of anhydro rings from methyl 6-O-tosyl-α-D-glucopyranoside is highly regioselective. The reaction almost exclusively yields the methyl 3,6-anhydro-α-D-glucopyranoside product. researchgate.netresearchgate.net This high degree of regioselectivity is governed by several factors:

Proximity and Geometry: The C-3 hydroxyl group is spatially well-positioned to perform a backside attack on the C-6 carbon, leading to a favorable five-membered ring transition state.

Product Stability: The resulting bicyclo[3.2.1]octane-like system (a fused five- and six-membered ring) is thermodynamically stable.

Anomeric Protection: The presence of the methyl glycoside at the anomeric position (C-1) is crucial. In the absence of this protecting group, the C-1 hydroxyl could participate in the reaction, leading to the formation of 1,6-anhydro products instead.

Alternative cyclizations, such as the formation of a 2,6- or 4,6-anhydro ring, are not typically observed under these conditions due to greater ring strain and less favorable transition state geometries.

Formation of Methyl 3,6-Anhydro-α-D-Glucopyranoside

Nucleophilic Substitution Reactions at the C-6 Position

The tosylate at the C-6 position serves as an excellent leaving group, rendering the primary carbon highly susceptible to attack by a wide range of external nucleophiles via an SN2 mechanism. This reactivity allows for the introduction of various functional groups at this specific position.

A notable example is the reaction with organophosphorus nucleophiles. The reaction of a per-silylated methyl 6-O-tosyl-α-D-glucopyranoside with lithium diphenylphosphide (LiPPh₂) demonstrates a fascinating temperature-dependent competition between two possible reaction pathways. researchgate.net

At low temperatures (room temperature and below), the reaction proceeds via S-O bond cleavage , where the nucleophile attacks the sulfur atom of the tosylate group. This results in the removal of the tosyl group and regeneration of the hydroxyl group.

At elevated temperatures (e.g., 60°C), the reaction proceeds via the desired C-O bond cleavage . The phosphide (B1233454) nucleophile attacks the C-6 carbon, displacing the tosylate and forming a new carbon-phosphorus bond. researchgate.net

This behavior highlights that while the C-6 position is activated for substitution, careful control of reaction conditions is critical to ensure the desired outcome and avoid alternative reaction pathways.

Table 2: Temperature-Dependence of Nucleophilic Attack on a Methyl 6-O-Tosyl-α-D-Glucopyranoside Derivative researchgate.net
TemperatureCleavage ModePrimary Product Type
≤ Room TemperatureS-O CleavageMethyl-α-D-glucopyranoside (desilylated)
35-60°CC-O Cleavage (SN2)6-Deoxy-6-diphenylphosphino derivative

Displacement of the Tosylate Group with Various Nucleophiles

The primary reaction pathway for Methyl 6-O-tosyl-α-D-glucopyranoside involves the nucleophilic displacement of the tosylate group. This reaction is typically performed under S_N2 conditions, where a nucleophile attacks the electrophilic C-6 carbon, leading to the departure of the tosylate anion. ucalgary.ca A wide array of nucleophiles can be employed to introduce diverse functionalities at the C-6 position.

Common nucleophiles include halides, azide (B81097), cyanide, amines, and various oxygen and sulfur nucleophiles. For instance, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) efficiently yields methyl 6-azido-6-deoxy-α-D-glucopyranoside, a key precursor for synthesizing 6-amino-6-deoxy sugars. rsc.orgnih.gov Similarly, nitrogen nucleophiles like benzylamine (B48309) or amino-terminated ethylamine (B1201723) have been used to introduce amino functionalities. nih.govresearchgate.net The reaction with organometallic reagents, such as allylmagnesium chloride in the presence of copper(I) iodide, allows for the formation of C-C bonds at the C-6 position. nih.gov

The table below summarizes the displacement of the tosylate group with several representative nucleophiles.

Nucleophile Reagent(s) Solvent Product Reference(s)
AzideSodium Azide (NaN₃)DMFMethyl 6-azido-6-deoxy-α-D-glucopyranoside rsc.orgnih.gov
AmineBenzylamine- (Heated)Methyl 6-benzylamino-6-deoxy-α-D-glucopyranoside nih.gov
AlkoxideSodium Methoxide (NaOMe)Methanol/Chloroform1,6-Anhydro-β-D-glucofuranose (via intramolecular displacement) nih.gov
AminoethylAmino-terminated ethylamine-Methyl 6-(2-aminoethyl)amino-6-deoxy-α-D-glucopyranoside researchgate.net
PhosphideLithium diphenylphosphideTHFMethyl 6-deoxy-6-diphenylphosphino-α-D-glucopyranoside researchgate.net

Stereochemical Considerations in C-6 Functionalization

The functionalization at the C-6 position of Methyl 6-O-tosyl-α-D-glucopyranoside predominantly proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. ucalgary.ca A hallmark of the S_N2 reaction is the inversion of configuration at the electrophilic carbon center.

Participation in Glycosylation Chemistry as a Precursor

While Methyl 6-O-tosyl-α-D-glucopyranoside is primarily utilized for modifications at the C-6 position, its derivatives can potentially serve as precursors in glycosylation reactions. After the desired functional group is introduced at C-6, the resulting modified glucoside can be converted into a glycosyl donor for the synthesis of complex oligosaccharides. This approach allows for the incorporation of specifically functionalized sugar units.

Strategies for Anomeric Activation Following C-6 Modification

To be used as a glycosyl donor, the anomeric methyl group of the C-6 modified glucoside must be replaced with a suitable leaving group. This process is known as anomeric activation. A common strategy involves the following steps:

Protection of Free Hydroxyls: Any remaining free hydroxyl groups (at C-2, C-3, and C-4) are typically protected, often as esters (e.g., acetates) or ethers (e.g., benzyl (B1604629) ethers), to prevent their participation in subsequent reactions.

Anomeric Deprotection/Activation: The anomeric methyl glycoside is cleaved and converted into a more reactive species. This can be achieved by acetolysis (using acetic anhydride (B1165640) and an acid catalyst) to form a peracetylated sugar, which can then be converted into a glycosyl halide (e.g., a bromide or chloride) using reagents like HBr in acetic acid or titanium tetrahalides.

Alternative Donors: Other types of glycosyl donors can also be prepared. For example, the anomeric acetate (B1210297) can be converted into a thioglycoside (e.g., a thiophenyl or thioethyl glycoside) or a trichloroacetimidate (B1259523) donor, which are widely used in modern glycosylation chemistry due to their stability and tunable reactivity.

Influence on Stereocontrol in Glycosidic Bond Formation

The nature of the substituent at C-6, introduced via displacement of the tosylate, can influence the stereochemical outcome of a subsequent glycosylation reaction. The formation of either an α- or β-glycosidic linkage is determined by several factors, including the nature of the glycosyl donor, the protecting groups on the pyranose ring, the reactivity of the glycosyl acceptor, and the reaction conditions.

A bulky substituent at the C-6 position can exert steric hindrance that may influence the preferred trajectory of the incoming glycosyl acceptor, potentially altering the α/β selectivity of the reaction. Furthermore, the electronic properties of the C-6 substituent can modulate the reactivity of the glycosyl donor. Electron-withdrawing groups might destabilize the oxocarbenium-like transition state, slowing the reaction, while electron-donating groups could have the opposite effect. The choice of protecting groups, particularly at the C-2 position, remains a dominant factor in stereocontrol, with participating groups like acetate favoring the formation of 1,2-trans glycosidic bonds (β-linkages in the gluco-series).

Other Transformative Reactions and Functional Group Interconversions

Beyond direct S_N2 displacement, the tosylate group at C-6 can facilitate other important transformations. One such reaction is intramolecular displacement, where a nucleophilic hydroxyl group from within the same molecule attacks the C-6 carbon. For example, treatment of a partially protected tosylate with a base like sodium methoxide can lead to the formation of anhydro-sugars, such as a 1,6-anhydro bridge. nih.gov

Additionally, the derivatives formed from the initial nucleophilic substitution can undergo further functional group interconversions. A prime example is the reduction of a 6-azido group, formed from the reaction with sodium azide, to a 6-amino group. nih.gov This reduction is commonly achieved through catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). These subsequent transformations expand the synthetic utility of Methyl 6-O-tosyl-α-D-glucopyranoside as a starting material for a diverse range of carbohydrate derivatives.

Advanced Research Applications in Complex Carbohydrate Synthesis

Role as a Building Block for Oligosaccharide and Polysaccharide Synthesis

The synthesis of complex oligosaccharides and polysaccharides relies on the sequential and controlled assembly of monosaccharide units. nih.gov Methyl 6-o-tosyl-alpha-d-glucopyranoside serves as a key intermediate in this process, primarily due to the excellent leaving group ability of the tosylate at the C-6 position.

Development of Modular Synthesis Strategies for Glycoconjugates

Modular synthesis, a strategy that involves the assembly of pre-functionalized building blocks, has become a cornerstone of modern glycochemistry. umsl.edu In this context, this compound is an exemplary modular donor. The tosyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups or the attachment of other molecular entities. This facilitates the construction of diverse glycoconjugates, where carbohydrates are linked to peptides, lipids, or other aglycones. researchgate.net

The reactivity of the 6-O-tosyl group allows for its selective replacement, for instance, by azides, which can then be reduced to amines for peptide coupling, or by thiols for the creation of thioglycosidic linkages. This modularity enables the synthesis of a library of related compounds from a single, common intermediate, streamlining the exploration of structure-activity relationships in glycobiology.

Precursor for Constructing Branched Glycan Structures

Branched glycans are ubiquitous in nature and play critical roles in biological recognition processes. The synthesis of these complex structures requires precise control over the regioselectivity of glycosylation reactions. The 6-hydroxyl group of glucose is a frequent point of branching in natural oligosaccharides.

This compound is an ideal precursor for introducing these branches. The tosylate at the C-6 position can be displaced by a hydroxyl group of another monosaccharide unit, forming a 1→6 glycosidic linkage, a common branching motif. For example, in an enzymatic synthesis, cycloinulo-oligosaccharide fructanotransferase can utilize methyl α-D-glucopyranoside as an acceptor to form a 1→6 linked oligosaccharide. nih.gov While this example uses the parent glucoside, the principle of utilizing the 6-position for branching is fundamental. The tosylated derivative provides a chemical handle to achieve the same outcome through chemical synthesis, often with greater control and versatility. By first protecting the other hydroxyl groups (C-2, C-3, and C-4), the C-6 position can be selectively activated for glycosylation, leading to the construction of well-defined branched oligosaccharides. The synthesis of a β-(1→3)-linked tetrasaccharide has been demonstrated using a related acceptor, highlighting the importance of selectively activated positions in building complex glycans. researchgate.net

Synthesis of Conformationally Restricted Sugar Analogs

The biological activity of carbohydrates is often intimately linked to their three-dimensional shape. The synthesis of conformationally restricted sugar analogs, where the inherent flexibility of the pyranose ring is limited, is a powerful tool for probing carbohydrate-protein interactions and for developing potent inhibitors of carbohydrate-processing enzymes. nih.govresearchgate.net

The tosyl group in this compound can serve as a linchpin in the synthesis of such constrained molecules. Intramolecular displacement of the 6-O-tosyl group by one of the other hydroxyl groups on the sugar ring can lead to the formation of bicyclic or anhydro structures. For instance, treatment with a base can promote the formation of a 3,6-anhydro or 4,6-anhydro ring, significantly altering the conformation of the glucopyranoside ring. These rigidified structures can lock the molecule into a specific conformation, which can then be used to study the conformational requirements for binding to a particular biological target.

Derivatization for New Chemical Scaffolds in Material Science and Catalysis Research

The unique structural features of carbohydrates, such as their chirality and multivalency, make them attractive scaffolds for applications beyond biology, including material science and catalysis. nih.gov The derivatization of this compound opens up avenues to novel functional molecules in these fields.

In catalysis, carbohydrate-based ligands have shown promise in asymmetric synthesis, where they can induce chirality in the reaction products. The 6-O-tosyl group can be replaced with a variety of ligating atoms, such as nitrogen or phosphorus, to create chiral ligands. For example, carbohydrate-based crown ethers have been synthesized from methyl α-D-glucopyranoside derivatives and have been shown to be effective catalysts in asymmetric reactions. nih.gov The synthesis starts with the modification of the 6-hydroxyl group, demonstrating the potential of this compound as a precursor for such catalytic scaffolds.

In material science, the ability to introduce specific functionalities at the 6-position allows for the creation of novel carbohydrate-based polymers and surface coatings. For instance, the tosyl group can be displaced by a polymerizable group, such as an acrylate (B77674) or a styryl moiety, which can then be used to generate glycoploymers with well-defined structures. These materials can have applications in areas such as biocompatible coatings for medical devices and as chiral stationary phases in chromatography.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 6-o-tosyl-alpha-d-glucopyranoside, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive structural profile.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

While specific spectral data for this compound is not widely published, data for its C4-epimer, Methyl 6-O-tosyl-alpha-D-galactopyranoside, offers valuable insights. The chemical shifts of the tosyl group protons and the anomeric methyl group protons are expected to be very similar between the two epimers. The primary differences will arise in the chemical shifts and coupling constants of the pyranose ring protons (H-1 to H-5) due to the different stereochemistry at the C-4 position.

For Methyl 6-O-tosyl-alpha-D-galactopyranoside, the ¹H NMR spectrum (recorded in DMSO-d₆) shows characteristic signals for the aromatic protons of the tosyl group between δ 7.46 and 7.78 ppm. mdpi.org The anomeric proton (H-1) appears as a doublet at δ 4.49 ppm with a coupling constant (J) of 3.2 Hz, indicative of its axial-equatorial relationship with H-2 in the α-anomer. mdpi.org The methyl protons of the tosyl group resonate at δ 2.41 ppm, and the anomeric methyl ether protons appear at δ 3.18 ppm. mdpi.org The protons on the pyranose ring (H-2 to H-6) exhibit complex multiplets in the region of δ 3.45 to 4.12 ppm. mdpi.org

The ¹³C NMR spectrum of the galactose epimer shows distinct signals for each carbon atom. The carbons of the tosyl group appear in the aromatic region (δ 127.7-145.2 ppm). mdpi.org The anomeric carbon (C-1) resonates at approximately δ 100.0 ppm, while the carbon of the anomeric methyl group (OCH₃) is found at δ 54.6 ppm. mdpi.org The carbon of the tosyl methyl group appears at δ 21.2 ppm. mdpi.org The pyranose ring carbons (C-2 to C-6) are observed between δ 67.9 and 71.0 ppm. mdpi.org

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Methyl 6-O-tosyl-alpha-D-galactopyranoside (in DMSO-d₆) Note: This data is for the galactose epimer and serves as a reference. The chemical shifts for the glucopyranoside ring in this compound will differ, particularly for C-3, C-4, and C-5 and their attached protons.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-14.49 (d, J=3.2 Hz)100.0
H-23.51 (dd, J=10.1, 3.2 Hz)67.9
H-33.45 (dd, J=10.1, 2.8 Hz)68.3
H-43.63 (d, J=2.8 Hz)68.9
H-53.73 (dd, J=8.2, 3.5 Hz)68.8
H-6, H-6'4.12 (dd, J=10.4, 3.5 Hz), 4.03 (dd, J=10.4, 8.2 Hz)71.0
OCH₃3.18 (s)54.6
Tosyl-CH₃2.41 (s)21.2
Tosyl-Aromatic7.46-7.78 (m)127.7, 130.3, 132.4, 145.2

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. A COSY spectrum of this compound would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, allowing for the tracing of the proton network around the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for H-1 would show a correlation to the C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the anomeric proton (H-1) and the anomeric methyl carbon (OCH₃), and between the H-6 protons and the C-4 and C-5 carbons, as well as the tosyl carbonyl carbon.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₀O₈S), the expected monoisotopic mass is approximately 348.09 Da.

In a typical mass spectrum, a molecular ion peak ([M]⁺ or protonated/sodiated adducts like [M+H]⁺ or [M+Na]⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides a fingerprint of the molecule. For tosylated sugars, characteristic fragmentation often involves the loss of the tosyl group (C₇H₇SO₂) or the p-toluenesulfonyl radical (C₇H₇SO₂•). Other common fragmentation pathways for glycosides include cleavage of the glycosidic bond and losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the sugar ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
349.09[M+H]⁺
371.07[M+Na]⁺
193.09[M - C₇H₇SO₂]⁺ (Loss of tosyl group)
177.05[C₇H₇SO₂H+H]⁺ (Protonated p-toluenesulfonic acid)
155.02[C₇H₇SO₂]⁺ (Tosyl cation)
91.05[C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if applicable)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common approach. A UV detector can be used to monitor the elution of the compound, as the tosyl group provides a strong chromophore. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, after derivatization to a more volatile species, GC-MS can be a powerful tool for analysis. A common derivatization method for carbohydrates is silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized compound can then be separated by GC and detected by MS, providing both retention time and mass spectral data for identification and purity assessment. This method is particularly useful for separating and identifying isomers and for detecting small impurities.

Theoretical and Computational Studies on the Reactivity Profile of Methyl 6 O Tosyl α D Glucopyranoside

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for mapping the entire energy profile of a chemical reaction. These calculations allow for the identification of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. ucsd.edunih.gov The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

For Methyl 6-O-tosyl-α-D-glucopyranoside, a primary reaction of interest is the intramolecular nucleophilic substitution, where the hydroxyl group at C-3 or C-4 attacks the C-6 carbon, displacing the tosylate leaving group to form a bicyclic anhydro sugar. rsc.org Computational studies can model this process step-by-step.

Key Research Findings:

Activation Energy Barriers: DFT calculations can determine the activation free energy (ΔG°‡) for various potential reaction pathways. ucsd.edu For instance, the formation of a 3,6-anhydro ring versus a 4,6-anhydro ring can be compared by calculating the respective transition state energies.

Transition State Geometry: The precise geometry of the transition state can be modeled, revealing the extent of bond-breaking and bond-forming at the pinnacle of the energy barrier. ucsd.edu In an Sₙ2 reaction at the C-6 position, the transition state would feature a partially broken C-OTs bond and a partially formed C-O (nucleophile) bond.

Solvent Effects: The influence of the solvent on the reaction mechanism can be incorporated into calculations using models like the Polarizable Continuum Model (PCM). auremn.org.br This is crucial as solvent polarity can significantly stabilize or destabilize charged species like the tosylate leaving group and the transition state.

Mechanism Elucidation: Computational studies can help distinguish between different possible mechanisms, such as a concerted Sₙ2 pathway or a stepwise process involving a carbocation intermediate. rsc.org The stability of a potential carbocation at C-6 can be assessed to determine the likelihood of an Sₙ1-type mechanism.

Table 1: Hypothetical DFT-Calculated Energy Profile for Intramolecular Cyclization This table presents illustrative data for the formation of a 3,6-anhydro product via an Sₙ2 mechanism. Energies are relative to the ground state of the reactant.

SpeciesDescriptionRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
ReactantMethyl 6-O-tosyl-α-D-glucopyranoside0.00.0
Transition State (TS)C-3 hydroxyl attacking C-6+25.4+26.1
ProductMethyl 3,6-anhydro-α-D-glucopyranoside-5.2-4.8

Conformational Analysis and its Impact on Chemical Reactivity

The three-dimensional shape, or conformation, of Methyl 6-O-tosyl-α-D-glucopyranoside plays a critical role in its reactivity. The pyranose ring itself is not planar but typically adopts a stable chair conformation, designated as ⁴C₁. researchgate.netnih.gov However, the flexibility of the exocyclic C5-C6 bond, which holds the reactive tosyl group, is of paramount importance.

The orientation of the bulky p-toluenesulfonyl group relative to the pyranose ring is described by the torsion angles around the C5-C6 bond. This leads to three principal staggered conformations (rotamers), known as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The relative populations of these rotamers dictate the accessibility of the C6 carbon for nucleophilic attack and the proximity of the C3-OH and C4-OH groups for intramolecular reactions.

Research Findings from NMR Spectroscopy:

¹H NMR Coupling Constants: The primary experimental method for determining the rotamer populations in solution is NMR spectroscopy. auremn.org.br Specifically, the three-bond coupling constants between H5 and the two H6 protons (³J₅,₆₋ and ³J₅,₆ₛ) are measured. nih.gov

Karplus Relationship: The relationship between these coupling constants and the corresponding dihedral angles is described by the Karplus equation. By analyzing the measured J-values, the time-averaged conformation and the population distribution of the gg, gt, and tg rotamers can be calculated. nih.gov

Conformational Bias: Studies on related 6-substituted pyranosides show that the introduction of a bulky group, such as a tosylate, can create a conformational bias, favoring rotamers that minimize steric interactions. nih.gov For instance, the gt rotamer, which places the bulky tosyl group away from the ring, is often significantly populated. This orientation positions the C-O bond for optimal anti-periplanar alignment for displacement by a nucleophile. nih.gov

Table 2: Relationship Between C5-C6 Rotamer Conformation and Reactivity This table illustrates how the population of different rotamers, determinable by NMR, influences the molecule's reaction potential.

RotamerApprox. H5-C5-C6-O6 Dihedral AngleTypical ³J₅,₆ Values (Hz)Implication for Reactivity
gauche-gauche (gg)+60°Small (~2-3 Hz)May favor intramolecular reaction with C4-OH due to proximity.
gauche-trans (gt)-60°Small (~2-3 Hz)Often the most stable rotamer, presenting the tosyl group for intermolecular attack.
trans-gauche (tg)180°Large (~9-11 Hz)Provides ideal anti-periplanar arrangement for Sₙ2 displacement. Less sterically favored.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Building upon the insights from quantum chemical and conformational studies, computational models can predict the outcome of chemical reactions with remarkable accuracy. rsc.orgresearchgate.net For a multifunctional molecule like Methyl 6-O-tosyl-α-D-glucopyranoside, predicting which site will react (regioselectivity) and the resulting 3D orientation of the new bond (stereoselectivity) is a central challenge in synthesis planning. rsc.orgchemrxiv.org

Computational Prediction Strategies:

Regioselectivity: The tosylate at C6 makes this position highly electrophilic and prone to nucleophilic substitution. However, the free hydroxyl groups at C2, C3, and C4 are also potential nucleophiles or sites for other reactions. Computational models can predict regioselectivity by:

Calculating Activation Barriers: As described in section 6.1, comparing the activation energies for a nucleophile attacking different positions allows for the prediction of the major product.

Analyzing Reactivity Descriptors: DFT calculations can yield parameters like atomic charges and frontier molecular orbital (HOMO/LUMO) coefficients. unimas.myunimas.my These descriptors indicate the most nucleophilic and electrophilic sites on the molecule. The C6 carbon will show a significant partial positive charge, marking it as the primary electrophilic site.

Stereoselectivity: In glycosylation reactions or substitutions at chiral centers, predicting the stereochemical outcome is vital. mpg.de For the Sₙ2 reaction at C6, a complete inversion of stereochemistry is expected. Computational models can confirm this by mapping the reaction pathway and verifying that the lowest energy path corresponds to backside attack by the nucleophile. Machine learning algorithms, trained on datasets of known reaction outcomes, can also predict stereoselectivity by analyzing steric and electronic descriptors quantified by quantum mechanical calculations. mpg.de

Table 3: Factors Influencing Computational Predictions of Selectivity

FactorDescriptionImpact on Prediction
Steric HindranceThe spatial bulk of substituents near a reaction site.Models quantify steric hindrance to predict which face of the molecule is more accessible to an incoming reagent, influencing stereoselectivity. chemrxiv.org
Electronic EffectsThe distribution of electron density, including inductive and resonance effects.Calculated atomic charges and orbital energies identify the most electrophilic (e.g., C6) and nucleophilic (e.g., OH groups) sites, predicting regioselectivity. mpg.de
Conformational PreferenceThe population of low-energy ground-state conformers.The accessibility of the reaction site in the most stable conformer(s) is a key determinant of the reaction rate and outcome. nih.gov
Transition State StabilityThe relative energy of the transition states for competing pathways.The pathway with the lowest activation energy (most stable transition state) is predicted to be the major reaction channel (Curtin-Hammett principle). ucsd.edu

Table of Mentioned Compounds

Compound Name
Methyl 6-O-tosyl-α-D-glucopyranoside
Methyl 3,6-anhydro-α-D-glucopyranoside

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable synthetic routes for methyl 6-O-tosyl-alpha-D-glucopyranoside is a paramount goal in green chemistry. Traditional methods for the regioselective tosylation of methyl α-D-glucopyranoside often involve the use of pyridine (B92270) as both a solvent and a base, which is undesirable due to its toxicity and environmental impact. Modern approaches are exploring alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising avenue is the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), as catalysts. These catalysts can facilitate regioselective tosylation under solvent-free conditions, thereby significantly reducing the environmental footprint of the synthesis. rsc.orgresearchgate.net The use of a catalytic amount of Bu₂SnO allows for the selective activation of specific hydroxyl groups, leading to the desired 6-O-tosylated product with high yields. rsc.orgresearchgate.net This method not only avoids the use of large volumes of toxic solvents but also simplifies the purification process. mdpi.com

Furthermore, research is being conducted into the use of alternative activating agents and solvent systems. The goal is to develop a process that is not only environmentally friendly but also economically viable for large-scale production. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these research efforts. The development of such processes is crucial for the sustainable production of a wide range of carbohydrate-based therapeutics and materials derived from this compound.

A comparison of traditional and emerging sustainable synthetic approaches is presented below:

FeatureTraditional SynthesisSustainable Synthesis
Solvent Pyridine (toxic, large volumes)Solvent-free or green solvents
Catalyst Stoichiometric baseCatalytic organotin reagents (e.g., Bu₂SnO) rsc.orgresearchgate.net
Byproducts Pyridinium saltsMinimal byproducts
Purification Complex, requires extensive chromatographySimplified, often crystallization is sufficient
Overall Yield Moderate to goodHigh mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms represents a significant leap forward in the production of complex carbohydrates. nih.gov These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis, which are particularly advantageous for the multi-step syntheses common in carbohydrate chemistry. researchgate.netglycoforum.gr.jp

For the synthesis of this compound, a flow chemistry approach could involve the continuous pumping of a solution of methyl α-D-glucopyranoside and tosyl chloride through a heated reactor containing a packed bed of a solid-supported base or catalyst. This would allow for rapid and efficient tosylation with minimal workup. The ability to precisely control temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivity compared to batch processes. acs.org

Automated synthesis platforms, often coupled with flow reactors, can further streamline the production of derivatives of this compound. nih.govresearchgate.net These platforms can perform sequential reactions, purifications, and analyses without manual intervention, accelerating the discovery and development of new carbohydrate-based molecules. researchgate.netbeilstein-journals.org For instance, after the in-line synthesis of the tosylated glucopyranoside, the product stream could be directly channeled into a subsequent reaction module for nucleophilic substitution, all within a closed and automated system. researchgate.net

Key Advantages of Flow Chemistry and Automation:

AdvantageDescription
Enhanced Control Precise control over temperature, pressure, and residence time, leading to better reproducibility and selectivity. acs.org
Improved Safety Small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
Increased Efficiency Continuous processing reduces downtime between batches and allows for higher productivity. nih.gov
High-Throughput Synthesis Automation enables the rapid synthesis of a library of derivatives for screening and optimization. nih.govresearchgate.net
Scalability Scaling up production is more straightforward by running the flow system for longer periods or by parallelizing reactors.

Exploration of Novel Catalytic Systems for Specific Transformations

The exploration of novel catalytic systems is crucial for expanding the synthetic utility of this compound. The tosyl group is an excellent leaving group, making the C-6 position susceptible to a wide range of nucleophilic substitutions. The development of catalysts that can control the regio- and stereoselectivity of these transformations is a major focus of current research.

Organometallic catalysts, particularly those based on transition metals like nickel and palladium, are being investigated for their ability to mediate novel C-C and C-heteroatom bond-forming reactions at the C-6 position. rsc.orgnih.gov For example, nickel-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl groups, leading to the synthesis of C-glycoside analogues with potential biological activities. rsc.orgnih.gov

In addition to metal-based catalysts, organocatalysis is emerging as a powerful tool in carbohydrate chemistry. nih.gov Chiral organocatalysts can be used to control the stereochemical outcome of reactions, which is critical for the synthesis of biologically active molecules. For the transformations of this compound, organocatalysts could be employed to direct the stereoselective introduction of new functional groups at the C-6 position.

Furthermore, biocatalysis, using enzymes to perform specific transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While not yet widely applied to the specific transformations of this compound, the development of engineered enzymes for this purpose is a promising area of future research.

Examples of Novel Catalytic Approaches:

Catalytic SystemTransformationPotential Application
Nickel-based catalysts C-C cross-couplingSynthesis of C-glycoside mimetics rsc.orgnih.gov
Palladium-based catalysts Heck and Suzuki couplingsIntroduction of unsaturated substituents
Chiral Phosphoric Acids Regioselective protection/activationAsymmetric synthesis of complex carbohydrates chemrxiv.org
Organotin oxides Regioselective tosylationSustainable synthesis of the title compound rsc.orgresearchgate.net
Engineered enzymes Specific functional group interconversionsGreen and highly selective synthesis of derivatives

The continued development of these emerging research frontiers will undoubtedly lead to more efficient, sustainable, and versatile methods for the synthesis and application of this compound, further solidifying its role as a key building block in the field of glycoscience.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.